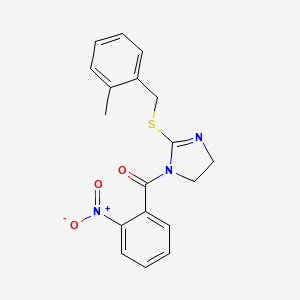

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Description

The compound “(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone” features a 4,5-dihydroimidazole core substituted with a 2-methylbenzylthio group at position 2 and a 2-nitrophenylmethanone moiety at position 1. This structure combines a heterocyclic imidazoline ring with aromatic and electron-withdrawing groups, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely follows protocols similar to those for related imidazole derivatives, involving nucleophilic substitution or coupling reactions (e.g., using TDAE methodology or tert-butyllithium-mediated acylations as described in and ) .

Properties

IUPAC Name |

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-6-2-3-7-14(13)12-25-18-19-10-11-20(18)17(22)15-8-4-5-9-16(15)21(23)24/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWWNWSZTIZMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is an organic molecule characterized by its unique structural features, including a thioether linkage, an imidazole ring, and a nitrophenyl moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Structure and Synthesis

The molecular structure of the compound can be described as follows:

- Thioether Group : Enhances lipophilicity and potential interactions with biological targets.

- Imidazole Ring : Known for its role in various biological processes and interactions.

- Nitrophenyl Group : May contribute to the compound's reactivity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.

- Imidazole Ring Formation : Cyclization of an appropriate diamine with a carbonyl compound.

- Final Coupling : Coupling of the thioether and imidazole intermediates under suitable conditions.

These synthetic methods can be optimized for yield and purity using techniques such as microwave-assisted synthesis and solvent-free conditions.

Biological Activity

Research indicates that compounds similar to (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone exhibit a range of biological activities:

- Antimicrobial Activity : The presence of the imidazole ring enhances interactions with microbial enzymes, potentially leading to effective antimicrobial agents.

- Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines, indicating potential use in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism of action for this compound is likely multifaceted, involving:

- Enzyme Interaction : Binding to active sites on enzymes, thereby modulating their activity.

- Receptor Modulation : Interacting with specific receptors to influence cellular signaling pathways.

The thioether and imidazole moieties are particularly significant in facilitating these interactions due to their ability to form hydrogen bonds and engage in hydrophobic interactions .

Case Studies and Research Findings

A review of relevant literature reveals several studies that have explored the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against various bacterial strains at concentrations as low as 10 µg/mL. |

| Study B | Reported significant cytotoxic effects on cancer cell lines (e.g., TK-10 and HT-29) with IC50 values ranging from 5 to 15 µM. |

| Study C | Investigated the structure-activity relationship (SAR) leading to optimized derivatives with enhanced potency against specific targets. |

These findings suggest that the compound could serve as a lead structure for further drug development efforts aimed at treating infections or cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Findings:

Replacement of the imidazoline core with a thiadiazole () reduces planarity but retains antifungal activity, suggesting heterocycle flexibility in design .

Synthetic Efficiency: Methanone-linked imidazoles (e.g., ) show moderate-to-high yields (37–80%) via tert-butyllithium-mediated acylation, a method applicable to the target compound . Lower yields (~25–35%) in highlight challenges in introducing bulky substituents (e.g., triphenyl groups) .

Physicochemical Properties :

- The 2-methylbenzylthio group in the target compound likely improves solubility compared to 3-trifluoromethylbenzylthio (), which increases lipophilicity .

- Melting points for analogues range widely (104–135°C), correlating with crystallinity influenced by aromatic substitution patterns .

Biological Potential: While direct data are lacking, the 4,5-dihydroimidazole scaffold is associated with HDAC inhibition () and antiproliferative effects (), suggesting plausible mechanisms for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.